3-(1-Hydroxyethyl)pyridine
Overview
Description
3-(1-Hydroxyethyl)pyridine, also known as this compound, is a useful research compound. Its molecular formula is C7H9NO and its molecular weight is 123.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 526489. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Water Treatment
Research on pyridine degradation in water through dielectric barrier discharge (DBD) systems has shown the effectiveness of this method in treating nitrogen heterocyclic compounds in drinking water. The study demonstrated that pyridine degradation primarily occurs due to the strong oxidizing power of ozone and hydroxyl radicals produced by the DBD system. Intermediate products such as 3-hydroxyl pyridine were detected during this process, indicating the potential application of similar compounds in water treatment processes (Li et al., 2017).
Chemical Structure Analysis
Investigations into the conformational equilibrium of 3-hydroxy-pyridine have enhanced our understanding of its molecular structure. The rotational spectrum of this compound has been analyzed to determine the more stable forms, providing valuable insights into its chemical behavior and potential applications in various scientific fields (Sánchez et al., 2007).
Photocatalytic Degradation
Studies on the photocatalytic degradation of pyridine in water using TiO2 have shown that hydroxylation occurs primarily at specific positions on the pyridine molecule. This research is significant for understanding the chemical pathways and potential applications of pyridine derivatives in environmental remediation and pollution control (Maillard-Dupuy et al., 1994).
Synthesis and Catalysis
Research has been conducted on the regioselective synthesis of 3-(2-hydroxyaryl)pyridines, demonstrating the potential of pyridine derivatives in synthetic chemistry. These reactions proceed through a series of rearrangements, showcasing the versatility and reactivity of such compounds (Raminelli et al., 2006).
Material Science
A study on the formation of 3-hydroxypyridines during food processing has revealed their significance as flavor compounds. This research provides insights into the chemical pathways leading to their formation, highlighting the role of lipid oxidation in the production of these compounds and their potential applications in food science (Hidalgo et al., 2020).
Optical and Magnetic Properties
In the field of material science, 3-(1-Hydroxyethyl)pyridine derivatives have been utilized in the synthesis of novel lanthanide clusters with unique magnetic and optical properties. These clusters exhibit features like single-molecule magnetism and photoluminescence, which are important for applications in materials science and nanotechnology (Alexandropoulos et al., 2011).
Catalytic Applications
The use of this compound derivatives in catalysis has been explored, particularly in the Sonogashira cross-coupling reaction. These compounds have shown potential as effective catalysts in various chemical reactions, contributing to advancements in synthetic methodologies (Aktaş et al., 2018).
Analytical Chemistry
Pyridine derivatives like this compound have been used as probe molecules in FTIR spectroscopy for analyzing solid acid catalysts. This application is crucial in understanding catalyst behavior and improving catalytic processes in chemical industries (Barzetti et al., 1996).
Safety and Hazards
3-(1-Hydroxyethyl)pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, and it can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Future Directions
Piperidines, including 3-(1-Hydroxyethyl)pyridine, are among the most important synthetic fragments for designing drugs. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . They have potential therapeutic significance due to their structural resemblance with purines .
Biochemical Analysis
Biochemical Properties
3-(1-Hydroxyethyl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Additionally, this compound has been shown to bind to certain receptors in the body, modulating their activity. This binding can influence various signaling pathways, leading to changes in cellular responses. The nature of these interactions is often dependent on the concentration of the compound and the specific receptor involved .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can activate signaling pathways that lead to increased expression of specific genes involved in metabolic processes . This activation can result in enhanced cellular metabolism and energy production.
Moreover, this compound has been observed to affect cell proliferation and differentiation. In some studies, it has been shown to promote the differentiation of stem cells into specific cell types, which could have implications for regenerative medicine
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves its binding to specific biomolecules, such as enzymes and receptors. This binding can lead to conformational changes in the target biomolecule, altering its activity. For instance, the interaction with cytochrome P450 enzymes can result in either inhibition or activation of the enzyme’s catalytic activity .
Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins. This modulation can lead to changes in the expression of genes involved in various cellular processes, including metabolism, cell growth, and differentiation . The compound’s ability to interact with multiple biomolecules and pathways highlights its potential as a versatile tool in biochemical research.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors to consider when studying its long-term effects. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air .
Long-term exposure to this compound has been observed to result in sustained changes in cellular function. For example, prolonged treatment with the compound can lead to persistent activation of certain signaling pathways, resulting in long-term changes in gene expression and cellular metabolism
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal adverse effects and can modulate specific biochemical pathways without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage .
Threshold effects have also been observed, where the compound’s impact on certain pathways becomes pronounced only above a specific concentration. These dosage-dependent effects are important for determining the safe and effective use of this compound in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can have different biological activities and can further interact with other metabolic pathways.
The compound’s metabolism can also influence metabolic flux and metabolite levels in cells. For instance, the presence of this compound can alter the levels of certain metabolites involved in energy production and biosynthesis . Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular metabolism and function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cell membranes . These interactions can influence the compound’s localization and accumulation in different cellular compartments.
The distribution of this compound within tissues can also affect its activity and function. For example, the compound’s accumulation in specific tissues, such as the liver and kidneys, can lead to localized effects on cellular metabolism and function . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence energy production and metabolic processes.
The localization of this compound to specific organelles can also affect its interactions with other biomolecules. For example, its presence in the nucleus can modulate gene expression by interacting with transcription factors and other regulatory proteins
Properties
IUPAC Name |
1-pyridin-3-ylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6(9)7-3-2-4-8-5-7/h2-6,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDUEBURHKSKDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20909829 | |
Record name | 1-(Pyridin-3-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20909829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4754-27-2, 10593-35-8 | |
Record name | α-Methyl-3-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4754-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Pyridyl)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004754272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pyridinemethanol, alpha-methyl-, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010593358 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4754-27-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526489 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Pyridin-3-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20909829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-methylpyridine-3-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.982 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(3-PYRIDYL)ETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6E9JKE977 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-(1-Hydroxyethyl)pyridine in the context of natural product isolation?
A1: The research paper "New Iridoid Glucoside from Pterocephalus hookeri" [] describes the isolation of a novel iridoid glucoside from the Pterocephalus hookeri plant. This new compound is identified as a 5-[this compound],7-loganin ester. This discovery marks the first reported instance of this compound existing as a structural component within a naturally occurring iridoid glucoside. This finding broadens our understanding of the chemical diversity present in Pterocephalus hookeri and highlights the potential of this plant as a source of novel bioactive compounds.
Q2: Has the interaction of this compound with other molecules been investigated computationally?
A2: While the provided research doesn't directly explore the biological activity of this compound, a separate study titled "DFT Study of 6-amino-3-(1-hydroxyethyl) pyridine-2,4-diol (AHP) Adsorption on Coronene" [] investigates the adsorption behavior of a related compound, 6-amino-3-(1-hydroxyethyl) pyridine-2,4-diol (AHP), on coronene using Density Functional Theory (DFT) calculations. This study provides insights into the potential interactions of substituted this compound derivatives with aromatic surfaces, which could be relevant for understanding their binding affinities to biological targets.
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